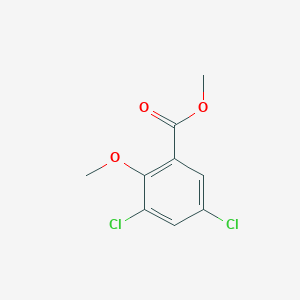

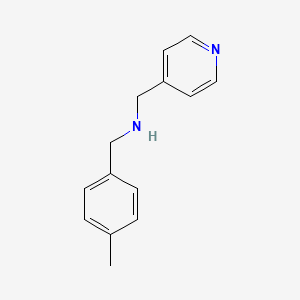

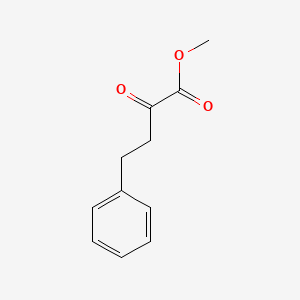

![molecular formula C9H13NO B3023145 2-[(Methylamino)methyl]benzyl Alcohol CAS No. 57685-24-2](/img/structure/B3023145.png)

2-[(Methylamino)methyl]benzyl Alcohol

概要

説明

2-[(Methylamino)methyl]benzyl Alcohol, also known as 2-MAMB, is an organic compound with a molecular formula of C9H13NO. It is a colorless liquid with a slightly sweet odor and is used as a precursor in organic synthesis. 2-MAMB is commonly used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. Due to its wide array of applications, 2-MAMB has become an important chemical in the field of organic synthesis.

科学的研究の応用

Synthesis and Chemical Reactions

- The bench-stable pyridinium salt, 2-Benzyloxy-1-methylpyridinium triflate, demonstrates its utility in converting alcohols into benzyl ethers upon warming, showcasing a method of benzylation for a wide range of alcohols with good to excellent yield (Poon & Dudley, 2006).

- Investigation into the synthesis of 3-methylamino-1-benzyl alcohol from acetyl benzene via the Mannich reaction followed by reduction with KBH4 reveals optimized reaction conditions, achieving a notable yield and purity (Zhe, 2015).

Catalysis and Polymerization

- Zinc(II) bis(phenolato)amine complexes are reported for their role in the polymerization of ε-caprolactone (CL), where studies including X-ray crystallographic and NMR techniques provide insight into the mechanism of ring-opening polymerization of CL, demonstrating the catalytic potential of these complexes in creating poly-ε-caprolactone (Silvernail et al., 2007).

Material Science and Analytical Chemistry

- The study on binary mixtures of benzyl alcohol with various amides through density and ultrasonic speed measurements reveals insights into the interaction strength and molecular dynamics within these mixtures, indicating potential applications in material science and solvent design (Ali & Nain, 2002).

- A novel palladium-catalyzed acetoxylation of benzylic C-H bonds utilizing picolinamides as a directing group showcases a broad synthetic utility towards various benzo-fused heterocycles, hinting at potential pathways in synthetic organic chemistry and material science applications (Cheng et al., 2014).

Environmental and Green Chemistry

- The clean, one-step catalytic esterification of primary alcohols to methyl esters using molecular oxygen as a green oxidant and supported gold nanoparticles as catalysts presents a sustainable approach in the synthesis of esters, emphasizing the importance of green chemistry principles in industrial applications (Oliveira et al., 2009).

Biotechnology and Bioengineering

- Engineering Escherichia coli for the de novo biosynthesis of benzyl alcohol from renewable glucose through a non-natural pathway illustrates the potential of metabolic engineering in producing valuable chemical compounds from sustainable resources, providing a pathway towards the bio-based production of aromatic hydrocarbons (Pugh et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, benzyl alcohol, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . Personal protective equipment including eye and face protection is recommended when handling this compound .

作用機序

Target of Action

2-[(Methylamino)methyl]benzyl Alcohol is structurally similar to epinephrine , a hormone and neurotransmitter. Epinephrine is known to interact with adrenergic receptors, which are the primary targets of this compound. These receptors play a crucial role in the sympathetic nervous system, mediating physiological responses such as the fight-or-flight response.

Mode of Action

The compound’s interaction with its targets is likely to involve binding to the adrenergic receptors, similar to epinephrine . This binding can trigger a series of changes in the cell, leading to the activation or inhibition of various intracellular pathways.

Biochemical Pathways

This pathway plays a key role in various physiological processes, including heart rate regulation, smooth muscle relaxation, and glycogenolysis .

Pharmacokinetics

Similar compounds like lidocaine are known to be rapidly metabolized by the liver, with metabolites and unchanged drug excreted by the kidneys . The presence or absence of a vasoconstrictor agent can influence the rate of absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution .

生化学分析

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of these biomolecules .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

特性

IUPAC Name |

[2-(methylaminomethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-6-8-4-2-3-5-9(8)7-11/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGEFLKZWWBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

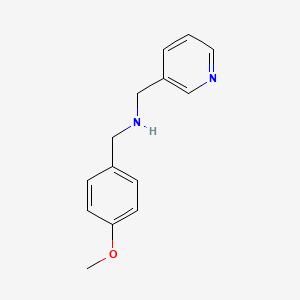

![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)

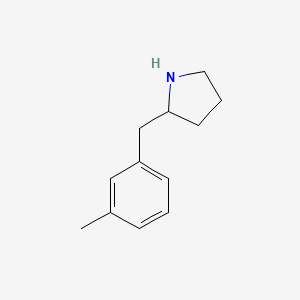

![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)

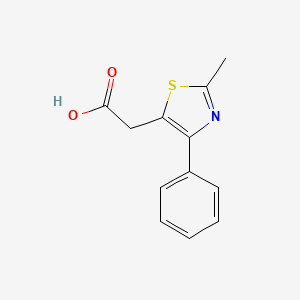

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)

![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)